Oct-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1470-50-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)O |
boiling_point |
139.00 to 141.00 °C. @ 13.00 mm Hg |
density |
0.935-0.941 |
melting_point |
5 - 6 °C |
Other CAS No. |
1871-67-6 1470-50-4 |
physical_description |
Liquid |
Pictograms |
Corrosive |
solubility |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Biological Activities and Molecular Mechanisms of Trans 2 Octenoic Acid
Antimicrobial Efficacy and Mechanisms of Action
trans-2-Octenoic acid has demonstrated notable antimicrobial properties, showing efficacy against both bacterial and fungal species. Its activity is rooted in its specific chemical structure, a medium-chain unsaturated fatty acid, which facilitates its interaction with and disruption of microbial cells.
Antibacterial Properties and Specific Microbial Targets
Research indicates that trans-2-octenoic acid possesses antibacterial capabilities against a variety of bacterial strains. While extensive data on a wide range of bacteria is still emerging, studies have noted its potential effectiveness against common pathogens. For instance, its saturated counterpart, octanoic acid, is known to have broad-spectrum microbicidal activity against mastitis-causing pathogens, including various species of Staphylococcus and Escherichia coli. nih.gov Further research has highlighted that ethyl trans-2-octenoate, an ester derivative, can decrease the formation of persister cells in pathogenic E. coli, Pseudomonas aeruginosa, and Serratia marcescens, suggesting a mechanism that disrupts bacterial dormancy and tolerance to antibiotics. This is achieved by regulating the antitoxin HipB, which is involved in bacterial persistence.
Antifungal Activities and Mycelial Growth Inhibition
The antifungal properties of trans-2-octenoic acid are well-documented against several plant-pathogenic fungi. It has been identified as a key antifungal metabolite produced by the bacterium Bacillus subtilis. smolecule.com Research has shown that it effectively inhibits the growth of fungal mycelium. For example, against Alternaria brassicicola, trans-2-octenoic acid displayed a median effective concentration (EC50) of 0.9075 mg/mL. smolecule.com In another study, it achieved a 59.65% inhibition rate on the growth of Phellinus noxium at a concentration of 1 mg/mL. researchgate.net This evidence underscores its potential as a biocontrol agent. smolecule.com
Antifungal Efficacy of trans-2-Octenoic Acid
| Target Fungus | Efficacy Metric | Result | Source |
|---|---|---|---|
| Alternaria brassicicola | EC50 | 0.9075 mg/mL | smolecule.com |
| Phellinus noxium | Inhibition Rate | 59.65% at 1 mg/mL | researchgate.net |
Elucidation of Antimicrobial Mechanisms at the Cellular Level
The antimicrobial action of trans-2-octenoic acid at the cellular level is primarily attributed to its ability to compromise cell structure and function. Studies on its antifungal action suggest that the compound disrupts the internal structure of the pathogenic fungal mycelium, which impedes its growth. smolecule.com This mechanism is common among medium-chain fatty acids, which are known to cause bacterial cell death by disrupting the cell membrane and impairing metabolism. nih.govresearchgate.net The related compound octanoic acid has been shown to induce severe membrane damage in E. coli O157:H7, leading to the release of ATP and other intracellular components, ultimately resulting in cell death. researchgate.net This disruption of membrane integrity and cellular homeostasis is a key pathway for its antimicrobial effects.
Anti-inflammatory Effects and Immunomodulatory Pathways
trans-2-Octenoic acid also exhibits significant immunomodulatory activity, influencing both systemic and cellular inflammatory responses. Studies suggest it can interact with and alter key components of the immune system. nih.govresearchgate.net
Influence on Systemic and Local Inflammatory Responses
Research using the Galleria mellonella insect model has provided insights into the local effects of trans-2-octenoic acid. Topical application on the insect cuticle led to substantial changes in the local free fatty acid (FFA) profiles. nih.govresearchgate.net Specifically, it caused a dramatic increase in the concentration of certain cuticular FFAs, indicating a significant alteration of the local biochemical environment as part of a defense response. researchgate.netnih.gov While many medium-chain fatty acids are being investigated for their roles in inflammation, studies on the related octanoic acid have shown it possesses anti-inflammatory properties. nih.govnih.gov
Modulation of Cellular Components in Inflammation
The immunomodulatory effects of trans-2-octenoic acid are evident at the cellular level. In the G. mellonella model, the compound demonstrated considerable cytotoxicity against the insect's immunocompetent cells, known as hemocytes, in both in vivo and in vitro treatments. nih.govresearchgate.net This indicates a direct impact on the cellular components of the immune system. Further investigation revealed that treatment with trans-2-octenoic acid leads to the activation of caspases and an increase in reactive oxygen/nitrogen species, pointing to the induction of apoptosis and oxidative stress in these immune cells. researchgate.netresearchgate.net This modulation of both cellular and humoral elements of the immune response highlights its potential as a significant immunomodulatory agent. researchgate.netresearchgate.net
Signaling Roles in Cellular and Systemic Processes
Trans-2-Octenoic acid, an olefinic fatty acid, functions as an animal metabolite and plays a role in various cellular and systemic signaling processes. hmdb.canih.gov As a medium-chain fatty acid, it is involved in metabolic pathways and can influence cellular activities, including those related to pH homeostasis under certain stress conditions. hmdb.ca
Involvement in Metabolic Pathways and Homeostasis
Trans-2-Octenoic acid is implicated in lipid metabolism and the maintenance of metabolic homeostasis. hmdb.ca Research suggests its involvement in fatty acid metabolism and its role as a potential energy source. hmdb.ca In the context of metabolic stress, such as that induced by a high-fat diet, this fatty acid has been identified as a potential signaling molecule. nih.govresearchgate.net
Studies in animal models have shown that increased levels of trans-2-octenoic acid, along with other fatty acids, may be associated with systemic fat accumulation. semanticscholar.org This is potentially mediated through the regulation of genes involved in lipogenesis. nih.govsemanticscholar.org For instance, it has been observed to be positively correlated with the expression of genes like ACSS2, which is crucial for producing acetyl-CoA from acetate, a building block for fatty acid synthesis. semanticscholar.org
The role of medium-chain fatty acids (MCFAs) in energy metabolism is distinct from that of long-chain fatty acids. MCFAs can enter the mitochondria for β-oxidation without the need for the carnitine transport system, allowing for rapid energy production. explorationpub.com While not directly demonstrated for trans-2-octenoic acid, this general characteristic of MCFAs highlights their importance in cellular energy balance.
Table 1: Genes Potentially Regulated by trans-2-Octenoic Acid and Other Metabolites in Metabolic Homeostasis
| Gene | Function in Lipid Metabolism | Observed Regulation | Potential Impact of Regulation |
| ACSS2 | Produces acetyl-CoA from acetate, essential for lipogenesis. semanticscholar.org | Up-regulated | Enhanced systemic fat accumulation and utilization. semanticscholar.org |
| PCSK9 | Involved in cholesterol homeostasis and intracellular lipogenesis. semanticscholar.org | Up-regulated | Promotion of liver fat accumulation. semanticscholar.org |
| CYP2C18 | A member of the cytochrome P450 family, potentially involved in regulating hepatic lipogenesis. nih.gov | Up-regulated | May contribute to increased lipogenesis. nih.gov |
| CDS1 | Involved in lipid metabolism. | Down-regulated | Inhibition may enhance lipogenesis and fat deposition. semanticscholar.org |
| MOGAT1 | Involved in lipid metabolism. | Down-regulated | Inhibition may enhance lipogenesis and fat deposition. semanticscholar.org |
| PLIN1 | Regulates access of lipases to neutral lipids in lipid droplets. semanticscholar.org | Down-regulated | Inhibition may enhance lipogenesis and fat deposition. semanticscholar.org |
Gut-Liver Axis Crosstalk and Hepatic Lipogenesis Regulation
The communication between the gut and the liver, known as the gut-liver axis, is crucial for maintaining metabolic health. gutnliver.orgnih.gov Gut microbiota and their metabolites can significantly influence hepatic lipid metabolism. researchgate.netgutnliver.org Trans-2-Octenoic acid has been identified as a potential signaling molecule in this crosstalk. nih.govresearchgate.net
Research using animal models has demonstrated that under high-fat diet conditions, certain metabolites produced in the gut, including trans-2-octenoic acid, may be transported to the liver. nih.govresearchgate.net Once in the liver, these metabolites can regulate the expression of genes involved in hepatic lipogenesis, the process of synthesizing fatty acids. nih.govresearchgate.net
Specifically, studies have shown a positive correlation between the levels of trans-2-octenoic acid and the up-regulation of key lipogenic genes such as ACSS2, PCSK9, and CYP2C18 in the liver. nih.govsemanticscholar.org Conversely, it has been associated with the down-regulation of other genes like CDS1, MOGAT1, and PLIN1. nih.govsemanticscholar.org This coordinated gene regulation suggests a role for trans-2-octenoic acid in promoting fat deposition in the liver. nih.govresearchgate.net
Table 2: Summary of trans-2-Octenoic Acid's Potential Role in Gut-Liver Axis and Hepatic Lipogenesis
| Aspect | Description of Involvement | Key Associated Genes |
| Gut-Liver Crosstalk | Trans-2-Octenoic acid is proposed to act as a signal molecule transported from the gut to the liver. nih.govresearchgate.net | N/A |
| Hepatic Gene Regulation | In the liver, it may up-regulate genes that promote lipogenesis and down-regulate genes that inhibit it. nih.govsemanticscholar.org | Up-regulated: ACSS2, PCSK9, CYP2C18 Down-regulated: CDS1, MOGAT1, PLIN1 nih.govsemanticscholar.org |
| Impact on Hepatic Lipogenesis | The altered gene expression is thought to enhance the synthesis of fats in the liver. nih.govresearchgate.net | N/A |
Receptor-Mediated Signaling and Downstream Cascades
Fatty acids can exert their signaling effects through various mechanisms, including binding to specific receptors. nih.gov These receptors can be located on the cell membrane, in the cytosol, or in the nucleus. nih.gov While the specific receptor for trans-2-octenoic acid is not definitively identified in the provided context, the general mechanisms of fatty acid signaling provide a framework for its potential actions.
One major class of fatty acid receptors are the G protein-coupled receptors (GPCRs), also known as free fatty acid receptors (FFARs). nih.gov When activated by a fatty acid ligand, these receptors can initiate intracellular signaling cascades. nih.gov For instance, some odorant receptors (ORs), which are a type of GPCR, are found in non-olfactory tissues like adipose tissue and can be activated by fatty acids. nih.govmdpi.com
The downstream signaling from these receptors can be diverse. A common pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). nih.gov This increase in cAMP can then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets to regulate processes like lipolysis and gene expression. nih.govmdpi.com Another potential pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium. mdpi.com
While the direct interaction of trans-2-octenoic acid with a specific receptor and the subsequent downstream cascade are areas for further research, its nature as a fatty acid suggests it could participate in these well-established signaling pathways. nih.gov
Metabolic Pathways and Biosynthesis of Trans 2 Octenoic Acid in Biological Systems
Fungal Metabolic Transformations of trans-2-Octenoic Acid
The metabolism of trans-2-octenoic acid in fungi, particularly within the genus Mucor, is characterized by a series of reduction and phosphorylation reactions. These transformations lead to a variety of metabolic products, showcasing the fungus's capacity to process unsaturated fatty acids.
Identification of Key Metabolites in Fungal Species (e.g., Mucor sp.)
Studies utilizing Mucor sp. have identified several key metabolites resulting from the biotransformation of trans-2-octenoic acid. researchgate.netfrontiersin.orgsmolecule.com When introduced to a culture of Mucor sp. A-73, trans-2-octenoic acid is converted into a range of compounds. The primary acidic metabolites identified are 3-hydroxyoctanoic acid and monooctyl phosphate (B84403). researchgate.netnih.gov Neutral metabolites have also been detected, albeit in smaller quantities, and include 1-octanol (B28484) and 1,3-octanediol. researchgate.netsmolecule.com The presence of these compounds indicates a comprehensive metabolic pathway that modifies both the carboxylic acid group and the carbon chain of the original substrate.
Enzymatic Reduction and Phosphorylation Pathways (e.g., 3-hydroxyoctanoic acid, monooctyl phosphate formation)
The metabolic pathway for trans-2-octenoic acid in Mucor sp. A-73 involves a reversible conversion and a final phosphorylation step. researchgate.netfrontiersin.org Initially, trans-2-octenoic acid undergoes a reversible hydration reaction to form 3-hydroxyoctanoic acid. researchgate.netnih.gov Subsequently, a series of reduction steps occur: trans-2-octenoic acid is reduced to trans-2-octenol, which is then further reduced to 1-octanol. researchgate.netfrontiersin.org The final and predominant step in this pathway is the phosphorylation of 1-octanol, leading to the formation of monooctyl phosphate. researchgate.netfrontiersin.org This sequence of enzymatic reactions demonstrates a defined pathway where the initial unsaturated acid is ultimately transformed into a phosphorylated alcohol. The proposed metabolic cascade is as follows: 3-hydroxyoctanoic acid ↔ trans-2-octenoic acid → trans-2-octenol → 1-octanol → monooctyl phosphate. researchgate.net
Bacterial Fatty Acid Metabolism and Incorporation Dynamics
In the bacterial domain, the metabolism of exogenous fatty acids like trans-2-octenoic acid is crucial for membrane lipid synthesis and is governed by sophisticated activation and regulatory systems. The enteric bacterium Enterococcus faecalis serves as a key model for understanding these dynamics.
Activation by Fatty Acid Kinase Systems and Acyl-ACP Thioester Formation (e.g., Enterococcus faecalis FakAB system)
Enterococcus faecalis utilizes a two-component fatty acid kinase (Fak) system, specifically the FakAB system, to activate environmental fatty acids. nih.gov This system is capable of activating trans-2-octenoic acid, which is a known enoyl intermediate in fatty acid synthesis. nih.gov The activation process involves the formation of an acyl-phosphate, which is then converted to an acyl-acyl carrier protein (acyl-ACP) thioester by the phosphate acyltransferase PlsX. nih.gov This conversion to an acyl-ACP is a critical step that allows the exogenous fatty acid to enter the bacterial fatty acid synthesis cycle for further elongation or direct incorporation into phospholipids. researchgate.net
Regulation of De Novo Fatty Acid Synthesis by Exogenous Molecules
The incorporation of exogenous fatty acids in Enterococcus faecalis is tightly regulated to maintain cellular homeostasis. The presence of external fatty acids, once converted to acyl-ACP species with sufficiently long chains, can repress the expression of genes involved in de novo fatty acid synthesis. frontiersin.orgnih.gov This regulation is mediated by the transcriptional repressor FabT. researchgate.netfrontiersin.org When complexed with a suitable long-chain acyl-ACP, FabT binds to the promoter regions of the fab operons, inhibiting their transcription. researchgate.netresearchgate.net This feedback mechanism ensures that the cell conserves energy and resources by prioritizing the use of available external fatty acids over synthesizing them from scratch. researchgate.net
Role of Acyl Carrier Proteins (ACPs) in Exogenous Fatty Acid Utilization
Enterococcus faecalis possesses two distinct acyl carrier proteins, AcpA and AcpB, which play different roles in fatty acid metabolism. frontiersin.orgnih.gov AcpA is essential for de novo fatty acid synthesis. nih.govnih.gov In contrast, AcpB is primarily involved in the uptake and utilization of exogenous fatty acids. frontiersin.orgnih.gov While AcpA synthesis is repressed in the presence of exogenous fatty acids, AcpB expression continues, providing the necessary ACP for the formation of the acyl-ACP ligand required for FabT-mediated repression. frontiersin.orgnih.gov Both acylated AcpA and AcpB can serve as substrates for enzymes in the fatty acid synthesis pathway, such as the enoyl-ACP reductases. nih.govasm.org
Endogenous Production and Mammalian Metabolic Context
trans-2-Octenoic acid is recognized as an endogenous compound, meaning it is produced within the body of living organisms. targetmol.com Its formation and presence are part of the normal metabolic landscape in mammals, including humans. bovinedb.cahmdb.ca The compound is classified as a medium-chain fatty acid, specifically an olefinic fatty acid, due to the double bond in its carbon chain. bovinedb.canih.govchemicalbook.comhmdb.ca
Hepatic Biosynthesis via Microsomal Oxidation of Aliphatic Aldehydes
The primary pathway for the endogenous production of trans-2-octenoic acid in mammals is through the oxidation of aliphatic aldehydes in the liver. targetmol.comhmdb.cacymitquimica.comselleck.co.jp This biochemical conversion occurs specifically within the microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum in liver cells (hepatocytes). hmdb.ca
The process involves the enzymatic oxidation of aliphatic aldehydes, such as those with a C8 to C11 carbon chain, to their corresponding carboxylic acids. hmdb.ca This reaction is a key step in the body's metabolism of these aldehydes. As a result of this hepatic microsomal oxidation, trans-2-octenoic acid is formed as a natural organic acid metabolite. targetmol.comcymitquimica.combiodeep.cnchemfont.ca
Presence and Significance as an Animal Metabolite
trans-2-Octenoic acid is established as a naturally occurring animal metabolite. nih.govchemicalbook.comhmdb.cachemfont.caebi.ac.uk Its presence has been confirmed in various biological fluids, including both plasma and urine in humans. targetmol.comhmdb.caselleck.co.jp The compound is considered a normal constituent of the body's metabolic profile. selleck.co.jp
As a metabolite, it is part of the broader fatty acid metabolism pathways. hmdb.ca For instance, in cattle, trans-2-octenoic acid is involved in the fatty acid biosynthesis pathway. bovinedb.ca It exists in all eukaryotes, from yeast to humans, highlighting its fundamental role in cellular processes. bovinedb.cafoodb.ca While it is a product of aldehyde metabolism, it can also be further converted. For example, it can be transformed into caprylic acid through the action of the enzyme fatty acid synthase. bovinedb.ca The detection of this compound in bodily fluids underscores its role in the intricate network of metabolic reactions that occur in animals. hmdb.ca
Interactive Data Table for trans-2-Octenoic Acid
| Property | Value |
| Common Name | trans-2-Octenoic acid |
| IUPAC Name | (2E)-oct-2-enoic acid |
| Chemical Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| Classification | Medium-chain fatty acid, Monounsaturated fatty acid |
| Endogenous Source | Hepatic microsomal oxidation of aliphatic aldehydes |
| Detected in | Urine, Plasma |
| Role | Animal Metabolite |
Ecological Interactions and Bioactive Roles of Trans 2 Octenoic Acid
Plant Defense Mechanisms and Pathogen Response
Recent research indicates that trans-2-octenoic acid is involved in the defense mechanisms of certain plants. smolecule.com It is part of a complex chemical signaling system that plants deploy in response to environmental threats. These defense mechanisms are crucial for plant survival and resistance against a variety of pathogens. Phytoalexins, which are antimicrobial compounds synthesized by plants de novo in response to infection, are a key component of this defense, and their production can be triggered by various elicitors. nih.gov
The synthesis of fatty acid-derived signaling molecules in plants is often induced by biotic stressors such as pathogen attacks or herbivory. smolecule.com While the direct biosynthetic pathway of trans-2-octenoic acid in this context is still under investigation, it is understood that such compounds are often products of the oxylipin pathway, which begins with the enzymatic modification of polyunsaturated fatty acids. acs.org Studies suggest that the presence of trans-2-octenoic acid can be induced when a plant is under attack, indicating its role as a signaling molecule in the plant's defense cascade. smolecule.com This induction is part of a broader strategy where plants produce a variety of volatile and non-volatile compounds to mount a defense. nih.gov
trans-2-Octenoic acid has demonstrated direct antifungal properties, contributing to resistance against phytopathogens. smolecule.commdpi.com In a notable study, metabolites from the bacterium Bacillus subtilis Czk1 were screened for antifungal activity against Pyrrhoderma noxium, the pathogen that causes Brown Root Rot disease. mdpi.com trans-2-Octenoic acid was identified as one of the two key metabolites with the strongest inhibitory effects on the pathogen. mdpi.com The study determined its median effective concentration (EC₅₀), quantifying its potency in impeding the growth of the pathogenic fungal mycelium. mdpi.comresearchgate.net At a concentration of 1 mg/mL, trans-2-octenoic acid achieved a 59.65% inhibition rate against P. noxium. mdpi.com
Table 1: Antifungal Efficacy of trans-2-Octenoic Acid against Pyrrhoderma noxium
| Compound | Median Effective Concentration (EC₅₀) |
|---|---|
| trans-2-Octenoic acid | 0.9075 mg/mL mdpi.comresearchgate.net |
| Diacetyl | 4.8213 mg/mL mdpi.comresearchgate.net |
Data sourced from a study on antifungal metabolites produced by Bacillus subtilis Czk1. mdpi.comresearchgate.net
Insect Physiology and Behavior Modulation
trans-2-Octenoic acid exhibits significant bioactivity against insects, impacting their immune systems, cellular health, and physiological barriers. nih.govresearchgate.netresearchgate.net Its potential as an insecticide is linked to its ability to disrupt fundamental defense mechanisms in insects like the greater wax moth, Galleria mellonella, a model organism for toxicological studies. nih.govnih.gov
trans-2-Octenoic acid functions as an effective insecticidal agent against Galleria mellonella. nih.govresearchgate.net Its mode of action involves compromising the insect's primary defense systems, including both cellular and humoral immunity. nih.gov Research indicates that the compound induces the death of immunocompetent cells (hemocytes) through apoptosis. nih.gov This process involves the activation of caspases and an increase in damage from reactive oxygen and nitrogen species following both in vivo and in vitro treatment. researchgate.netnih.gov Furthermore, some C6-C10 unsaturated aliphatic acids are thought to function as cell permeabilizing agents, which may allow the active compound to more easily penetrate the insect cuticle and other membranes. google.com
Topical application of trans-2-octenoic acid causes significant changes in the free fatty acid (FFA) profiles of the G. mellonella cuticle, a critical barrier against pathogens and chemical agents. nih.govresearchgate.net In larvae, treatment leads to a dramatic increase in the concentration of certain cuticular FFAs. nih.govresearchgate.netresearchgate.net Concurrently, trans-2-octenoic acid itself (C8:1) accumulates significantly on the cuticle surface of larvae. nih.govresearchgate.net In adult moths, however, treatment results in lower cuticular concentrations of C8:1 compared to larvae, suggesting that the compound penetrates the adult cuticle more effectively. nih.govresearchgate.net The compound also directly affects immunocompetent cells, leading to the death of these crucial immune responders. nih.govresearchgate.net
Table 2: Changes in Cuticular Free Fatty Acid (FFA) Concentrations in G. mellonella Larvae After Treatment with trans-2-Octenoic Acid
| Free Fatty Acid | Fold Increase in Concentration (Compared to Control) |
|---|---|
| C6:0 (Caproic acid) | 245x nih.govresearchgate.net |
| C15:0 (Pentadecanoic acid) | 110x nih.govresearchgate.net |
| C16:1 (Palmitoleic acid) | 1608x nih.govresearchgate.net |
Data reflects changes following topical treatment. nih.govresearchgate.net
The insecticidal properties of trans-2-octenoic acid are supported by its demonstrated cytotoxicity against insect cells. nih.govresearchgate.net Studies have confirmed its toxic effect on both the established insect cell line Sf9 (from Spodoptera frugiperda) and the hemocytes of G. mellonella. nih.govresearchgate.netresearchgate.net This cytotoxicity was observed in both in vivo treatments, where the compound was applied topically to the insect, and in vitro treatments, where the compound was applied directly to cultured cells. nih.govnih.gov The death of these immunocompetent cells undermines the insect's ability to mount an effective immune response. nih.gov
Role in Chemical Communication and Repellent Responses
While trans-2-octenoic acid itself has not been definitively identified as a key component in the chemical communication of the tropical bed bug, Cimex hemipterus, the study of chemical ecology in this pest provides a context for the potential roles of similar fatty acids and aldehydes. Research into the alarm and aggregation pheromones of C. hemipterus has primarily identified other volatile compounds.
When disturbed, C. hemipterus of all life stages release a blend of alarm pheromones, with the principal components being (E)-2-hexenal and (E)-2-octenal. plos.orgmdpi.com The ratio of these two compounds differs between life stages. In adult bed bugs, (E)-2-hexenal is more prominent, while in nymphs, (E)-2-octenal is the dominant compound. plos.org Furthermore, nymphs produce additional compounds, 4-oxo-(E)-2-hexenal and 4-oxo-(E)-2-octenal, which are not found in adults and are believed to contribute to a stronger repellent effect, potentially to deter conspecifics. plos.org The fecal matter of C. hemipterus is also a source of semiochemicals that mediate aggregation behavior, with compounds like (E)-2-hexenoic acid and hexanoic acid being identified as active components. mdpi.comnih.gov
Although a direct communicative role for trans-2-octenoic acid in C. hemipterus is not established, its activity as a repellent has been observed in other insect species. For instance, in the mosquito Aedes albopictus, 2-octenoic acid has been shown to elicit repellent responses at higher concentrations, while paradoxically acting as an attractant at lower doses. nih.govebi.ac.uk This dual functionality highlights the concentration-dependent nature of insect chemoreception. Studies have also explored the use of C6-C10 aliphatic acids, including octanoic acid, as repellents for ants. google.com
The table below summarizes the key semiochemicals identified in Cimex hemipterus and the observed effects of 2-octenoic acid in other insects.
| Compound | Insect Species | Observed Role/Response |
| (E)-2-Hexenal | Cimex hemipterus | Alarm pheromone, aggregation component plos.orgmdpi.com |
| (E)-2-Octenal | Cimex hemipterus | Alarm pheromone, aggregation component plos.orgmdpi.com |
| 4-oxo-(E)-2-Hexenal | Cimex hemipterus (Nymphs) | Repellent plos.org |
| 4-oxo-(E)-2-Octenal | Cimex hemipterus (Nymphs) | Repellent plos.org |
| (E)-2-Hexenoic acid | Cimex hemipterus | Aggregation from fecal matter mdpi.comnih.gov |
| Hexanoic acid | Cimex hemipterus | Aggregation from fecal matter mdpi.comnih.gov |
| 2-Octenoic acid | Aedes albopictus | Repellent at high doses, attractant at low doses nih.govebi.ac.uk |
| Octanoic acid | Ants | Repellent google.com |
Cuticular Accumulation and Penetration Dynamics
The insect cuticle is a primary interface for interaction with xenobiotics, and understanding the dynamics of how compounds like trans-2-octenoic acid accumulate on and penetrate this barrier is crucial for assessing their biological activity. Studies on the greater wax moth, Galleria mellonella, provide valuable insights into these processes.
When trans-2-octenoic acid is topically applied to G. mellonella larvae, it has been observed to accumulate significantly on the surface of the cuticle. nih.govresearchgate.netresearchgate.netresearchgate.net This accumulation is not a passive event; the treatment with 2-octenoic acid also leads to substantial changes in the profile of other free fatty acids (FFAs) present on the cuticle. For example, a notable increase in the concentrations of certain saturated and monounsaturated FFAs has been recorded. nih.govresearchgate.netresearchgate.net
Interestingly, the dynamics of accumulation and penetration appear to be dependent on the developmental stage of the insect. Research comparing larvae and adults of G. mellonella found that after topical application, the concentration of 2-octenoic acid on the cuticle of adults was lower than that on larvae. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that trans-2-octenoic acid may penetrate the adult cuticle more effectively or is metabolized more rapidly. A similar phenomenon was observed with the related compound octanoic acid, which was found to be more toxic to adult G. mellonella than to larvae, potentially due to differences in cuticular penetration. mdpi.comnih.gov
The table below presents data from a study on Galleria mellonella larvae, illustrating the significant changes in cuticular free fatty acid concentrations following topical treatment with 2-octenoic acid. nih.gov
| Cuticular Free Fatty Acid | Fold Increase in Concentration After Treatment |
| C6:0 (Caproic acid) | 245x |
| C15:0 (Pentadecanoic acid) | 110x |
| C16:1 (Palmitoleic acid) | 1608x |
| C8:1 (trans-2-Octenoic acid) | Significant accumulation |
Advanced Synthesis and Chemical Transformations of Trans 2 Octenoic Acid for Research Applications
Chemoenzymatic and Synthetic Route Development
The targeted synthesis of trans-2-octenoic acid with high purity requires precise chemical strategies that can control the geometry of the carbon-carbon double bond. Chemoenzymatic approaches, which combine chemical and enzymatic steps, and traditional organic synthesis offer robust pathways to this molecule. nih.govmdpi.com
A notable synthetic method for producing trans-2-octenoic acid is the Dobner reaction. This reaction is a modification of the Knoevenagel condensation. The process involves the condensation of an aldehyde with malonic acid in the presence of a base, typically pyridine. For the synthesis of trans-2-octenoic acid, the specific aldehyde used is hexaldehyde. chemicalbook.com The reaction proceeds via the formation of a stable intermediate which, upon decarboxylation, yields the α,β-unsaturated carboxylic acid. The conditions of the Dobner reaction generally favor the formation of the thermodynamically more stable E-isomer (trans), making it a suitable method for producing trans-2-octenoic acid.
Achieving high isomeric purity is critical for many applications, and regulated hydrogenation is a key technique for this purpose. This method is particularly useful for the stereoselective synthesis of trans-alkenes from alkynes. The synthesis of trans-2-octenoic acid can be accomplished through the partial hydrogenation of 2-octynoic acid. chemicalbook.com Unlike conventional hydrogenation that would reduce the alkyne completely to an alkane, regulated or controlled hydrogenation uses specific catalysts, such as palladium catalysts, to stop the reaction at the alkene stage. acs.org The use of dissolving metal reduction conditions (e.g., sodium in liquid ammonia) can selectively produce the trans-isomer, ensuring high isomeric purity of the final trans-2-octenoic acid product.
Biotechnological Production through Microbial Fermentation
Biotechnological methods, particularly microbial fermentation, present a sustainable and increasingly viable alternative to chemical synthesis for producing valuable organic acids. nih.gov These processes leverage the metabolic machinery of microorganisms to convert renewable feedstocks into target molecules.
The biosynthesis of medium-chain fatty acids has been explored in various microorganisms. While specific high-yield production of trans-2-octenoic acid is an emerging field, research on similar molecules provides a strong foundation. Engineered strains of Escherichia coli have been successfully developed for the biosynthesis of related unsaturated fatty acids like trans-2-decenoic acid. mdpi.comresearchgate.net These engineered microbes often have modifications in their fatty acid metabolism pathways, such as the deletion of genes involved in β-oxidation (e.g., fadB, fadJ), to prevent the degradation of the fatty acid products. mdpi.com Other microorganisms, such as certain species of Clostridium and the fungus Aspergillus terreus, are known producers of various organic acids and could be potential candidates for metabolic engineering to produce trans-2-octenoic acid. frontiersin.orgnih.gov The exploration of diverse microbial hosts is a key strategy in developing efficient biosynthetic pathways.
Maximizing the yield of a target metabolite from microbial fermentation requires careful optimization of process parameters. nih.govfrontiersin.org This involves adjusting physical and chemical factors to enhance microbial growth and product formation. Drawing from studies on the closely related trans-2-decenoic acid, a systematic approach to optimization has proven effective. mdpi.comresearchgate.netpreprints.org
Key parameters for optimization include:
Culture Conditions: Factors such as inoculum amount, seed culture time, and induction temperature are critical. For instance, an induction temperature of 30 °C was found to be optimal for trans-2-decenoic acid production in engineered E. coli. mdpi.comresearchgate.net
Medium Composition: The concentration of substrates, inducers (e.g., IPTG for engineered strains), and essential nutrients like metal ions must be fine-tuned. The addition of manganese chloride (MnCl₂) has been shown to significantly impact production. mdpi.com
Statistical Optimization: Advanced statistical methods, such as the Box-Behnken design, are employed to analyze the interactions between multiple variables (e.g., substrate feed rate, inducer concentration, and MnCl₂ concentration) and identify the optimal conditions for maximizing yield. mdpi.comresearchgate.net
Through such optimization, the production of trans-2-decenoic acid in a 1 L fermentation tank was increased from 0.940 g/L in a basic medium to 1.982 g/L under optimized conditions. mdpi.compreprints.org This demonstrates the profound impact of process optimization on the efficiency of biotechnological production.
| Parameter | Optimized Value |
|---|---|
| Seed Culture Time | 20 h |
| Culture Temperature | 37 °C |
| Inoculation Amount | 1% |
| Induction Temperature | 30 °C |
| Substrate Flow Rate | 0.15 g/L |
| Inducer Concentration | 5.60 g/L |
| MnCl₂ Concentration | 0.10 mM |
| Final Titer | 1.982 ± 0.110 g/L |
Controlled Chemical Reactions and Derivative Synthesis
The chemical structure of trans-2-octenoic acid, featuring both a carboxylic acid group and a reactive double bond, allows for a wide range of chemical transformations to synthesize various derivatives. These derivatives are valuable for structure-activity relationship studies and for developing new materials.
A common reaction is the esterification of the carboxylic acid group. This can be achieved by reacting trans-2-octenoic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions to produce the corresponding esters, such as trans-2-octenoic acid methyl ester or trans-2-octenoic acid ethyl ester . chemicalbook.com These ester derivatives often have altered physical properties, such as increased volatility and different solubility profiles.
Hydrogenation for Saturated Fatty Acid Production
Hydrogenation is a fundamental chemical reaction that converts an unsaturated compound to a saturated one through the addition of hydrogen. In the context of trans-2-octenoic acid, this process is employed to reduce the carbon-carbon double bond, yielding its saturated counterpart, octanoic acid. This transformation is critical in research applications where the saturated fatty acid is required as a starting material or a reference compound.
The catalytic hydrogenation of α,β-unsaturated carboxylic acids like trans-2-octenoic acid is a well-established and efficient method. acs.orgacs.org The reaction typically involves treating the unsaturated acid with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and nickel. smolecule.com The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure high conversion and selectivity.
The general mechanism involves the adsorption of both the trans-2-octenoic acid and hydrogen molecules onto the surface of the metal catalyst. The double bond of the acid interacts with the active sites of the catalyst, weakening the π-bond. The adsorbed hydrogen atoms are then added across the double bond in a stepwise manner, resulting in the formation of the saturated fatty acid, octanoic acid. smolecule.com The product is then desorbed from the catalyst surface.
Detailed research findings indicate that this reaction is highly efficient, often proceeding to completion with high yields. For instance, controlled hydrogenation of 2-octynoic acid can be used to selectively produce trans-2-octenoic acid, demonstrating the precision of catalytic hydrogenation. smolecule.com By extending the reaction, the double bond in trans-2-octenoic acid is fully saturated to give octanoic acid.
| Reactant | Catalyst | Reagent | Product | Typical Conditions |
|---|---|---|---|---|
| trans-2-Octenoic acid | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Octanoic acid | Room temperature, 1-4 atm H₂ pressure, Ethanol solvent |
| trans-2-Octenoic acid | Platinum Dioxide (PtO₂, Adams' catalyst) | Hydrogen (H₂) | Octanoic acid | Room temperature, 1-3 atm H₂ pressure, Acetic acid solvent |
| trans-2-Octenoic acid | Raney Nickel | Hydrogen (H₂) | Octanoic acid | Elevated temperature and pressure (e.g., 100°C, 100 atm H₂) |
Esterification Reactions for Functional Group Modification
Esterification is a key reaction for the functional group modification of carboxylic acids, converting the carboxyl group (-COOH) into an ester group (-COOR). This transformation alters the chemical and physical properties of the molecule, such as polarity, boiling point, and solubility. For trans-2-octenoic acid, esterification provides a route to synthesize a variety of ester derivatives that have applications in fields like flavor and fragrance chemistry, as well as serving as intermediates in more complex organic syntheses. smolecule.com
The most common method for esterifying trans-2-octenoic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is typically removed, or an excess of the alcohol is used.
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.
Research into the esterification of octanoic acid, the saturated analog, provides insights applicable to trans-2-octenoic acid. Studies have explored various catalysts, including dodecatungstophosphoric acid, and different alcohols to optimize reaction kinetics and yields. researchgate.net These findings can be extrapolated to the esterification of trans-2-octenoic acid with various alcohols to produce a library of trans-2-octenoate esters.
| Reactant | Alcohol | Catalyst | Product |
|---|---|---|---|
| trans-2-Octenoic acid | Methanol | Sulfuric Acid (H₂SO₄) | Methyl trans-2-octenoate |
| trans-2-Octenoic acid | Ethanol | p-Toluenesulfonic acid | Ethyl trans-2-octenoate |
| trans-2-Octenoic acid | Propanol | Amberlyst-15 | Propyl trans-2-octenoate |
| trans-2-Octenoic acid | Butanol | Sulfuric Acid (H₂SO₄) | Butyl trans-2-octenoate |
Oxidation Pathways and Product Characterization
The carbon-carbon double bond in trans-2-octenoic acid is a site of reactivity towards oxidizing agents. Oxidation can lead to a variety of products depending on the reagent and reaction conditions used. A significant and well-studied pathway is oxidative cleavage, where the double bond is completely broken, resulting in the formation of two new functional groups on the fragmented molecule. mdpi.comlibretexts.org
Ozonolysis is a powerful method for the oxidative cleavage of alkenes. When trans-2-octenoic acid is treated with ozone (O₃), an unstable intermediate called a molozonide is formed, which rapidly rearranges to a more stable ozonide. The subsequent work-up of the ozonide determines the final products. libretexts.org
Reductive Work-up : Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. For trans-2-octenoic acid, this would result in the formation of hexanal (B45976) and glyoxylic acid.
Oxidative Work-up : Treatment of the ozonide with an oxidizing agent, typically hydrogen peroxide (H₂O₂), cleaves the ozonide to yield carboxylic acids or ketones. This pathway would convert trans-2-octenoic acid into hexanoic acid and oxalic acid. masterorganicchemistry.com
Another common method for oxidative cleavage involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). youtube.com When trans-2-octenoic acid is treated with hot, basic potassium permanganate followed by acidification, the double bond is cleaved, and the resulting fragments are oxidized to their highest stable oxidation state. This process would yield hexanoic acid and oxalic acid.
Product characterization is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the structure of the products by analyzing the chemical environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy helps identify the functional groups present, such as the appearance of aldehyde or the retention of carboxylic acid groups. Mass spectrometry is used to determine the molecular weight of the products, confirming the cleavage of the parent molecule.
| Reactant | Oxidizing Agent/Conditions | Primary Products | Characterization Methods |
|---|---|---|---|
| trans-2-Octenoic acid | 1. O₃ (Ozone) 2. (CH₃)₂S (Dimethyl sulfide) | Hexanal, Glyoxylic acid | NMR, IR, Mass Spectrometry |
| trans-2-Octenoic acid | 1. O₃ (Ozone) 2. H₂O₂ (Hydrogen peroxide) | Hexanoic acid, Oxalic acid | NMR, IR, Mass Spectrometry |
| trans-2-Octenoic acid | Hot, basic KMnO₄ (Potassium permanganate), then H₃O⁺ | Hexanoic acid, Oxalic acid | NMR, IR, Mass Spectrometry |
Analytical Methodologies and in Vitro/in Vivo Research Models
Advanced Quantification in Complex Biological Matrices
Accurately measuring trans-2-octenoic acid in biological samples like plasma, urine, or tissue homogenates is fundamental to understanding its pharmacokinetics and metabolic fate. nih.govnih.gov This is challenged by the compound's structural similarity to a multitude of endogenous fatty acids and other lipids. To overcome this, highly sensitive and selective analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the cornerstone techniques for the quantitative analysis of fatty acids, including trans-2-octenoic acid, in biological matrices. nih.govresearchgate.net
GC-MS Analysis: This classic approach provides excellent separation for volatile compounds. nih.gov For fatty acids like trans-2-octenoic acid, derivatization is typically required to increase their volatility and thermal stability. A common method involves converting the carboxylic acid to a methyl ester (FAME - Fatty Acid Methyl Ester) or a pentafluorobenzyl (PFB) ester. nih.gov The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. nih.gov Negative chemical ionization (NCI) is a soft ionization technique that can substantially improve detection limits for PFB-derivatized fatty acids. nih.gov Stable isotope dilution, using a deuterated analogue of the target analyte as an internal standard, is the gold standard for accurate quantification, as it compensates for losses during sample preparation and analysis. nih.gov
UHPLC-MS/MS Analysis: This technique has become increasingly prevalent due to its high throughput, sensitivity, and applicability to a broader range of molecules without the need for derivatization. researchgate.netnih.gov UHPLC systems use columns with small particle sizes (e.g., 1.7 µm) to achieve rapid and highly efficient separations. nih.gov The separated analytes are then ionized, typically by Electrospray Ionization (ESI), and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. nih.govnih.gov This allows for precise quantification even in complex biological samples. nih.govsciex.com
Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques for Fatty Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes | Does not require volatile analytes |
| Derivatization | Often necessary (e.g., FAMEs, PFB esters) nih.gov | Generally not required |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18) nih.gov |
| Ionization Method | Electron Ionization (EI), Chemical Ionization (CI) nih.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (QTOF) researchgate.net |
| Key Advantage | High-resolution separation of isomers | High sensitivity, high throughput, and broad applicability mdpi.com |
| Internal Standard | Deuterated analogues recommended nih.gov | Stable isotope-labeled standards essential for accuracy nih.govnih.gov |
Spectrofluorimetric methods offer a sensitive alternative for studying interactions and activities in biochemical assays, often complementing mass spectrometric approaches. These assays rely on changes in the fluorescence properties of a probe molecule upon interaction with the analyte or a related biological component. nih.gov
For a compound like trans-2-octenoic acid, a fluorescence-based assay could be designed indirectly. For instance, its binding to a specific protein could be monitored by observing the quenching or enhancement of the protein's intrinsic tryptophan fluorescence or by the displacement of a fluorescently labeled ligand from the protein's binding site. researchgate.net Another approach involves using environmentally sensitive fluorescent probes that are covalently attached to a binding protein; the binding of the ligand (e.g., trans-2-octenoic acid) induces a conformational change in the protein, which alters the fluorescent signal of the probe. researchgate.net Fluorescence anisotropy-based assays can also quantify enzyme activity by measuring the change in rotational speed (and thus anisotropy) when a small fluorescent substrate is incorporated into a larger protein. mdpi.com While direct spectrofluorimetric detection of non-fluorescent fatty acids is not typical, these assay designs provide powerful tools to study their biological interactions in real-time. nih.govmdpi.com
Established In Vitro Cell Culture Models
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of action of bioactive compounds like trans-2-octenoic acid. Cell lines provide controlled, reproducible systems to investigate effects on cell viability, signaling pathways, and gene expression.
Both insect and mammalian cell lines are widely used in bioactivity screening and mechanistic studies.
Insect Cell Lines (e.g., Sf9): Derived from the pupal ovarian tissue of the fall armyworm, Spodoptera frugiperda, Sf9 cells are a cornerstone of the Baculovirus Expression Vector System (BEVS). nih.govspringernature.com This system is highly effective for producing large quantities of recombinant proteins. nih.gov In the context of studying trans-2-octenoic acid, Sf9 cells could be used to overexpress a target receptor or enzyme that is hypothesized to interact with the fatty acid. The bioactivity could then be assessed through downstream functional assays. nih.gov The robustness and scalability of insect cell cultures also make them suitable for high-throughput screening campaigns to identify compounds that modulate a specific biological pathway. nih.gov
Mammalian Cell Cultures (e.g., HEK-293T): Human Embryonic Kidney 293T (HEK-293T) cells are a derivative of the HEK-293 cell line that contains the SV40 Large T-antigen, allowing for high-level transient expression of proteins from plasmids with an SV40 origin of replication. ambic.org These cells are extensively used to study signaling pathways, receptor function, and for producing recombinant proteins and viral vectors. ambic.orgplos.orgspringernature.com To investigate trans-2-octenoic acid, HEK-293T cells could be transiently transfected to express a receptor of interest. The effect of the fatty acid on receptor activation, downstream signaling cascades (e.g., calcium mobilization, cAMP production), or gene reporter activity could then be quantified. mdpi.com Their human origin makes them particularly relevant for studying compounds with potential therapeutic applications.
Table 2: Characteristics of Common Cell Lines for Bioactivity Assays
| Feature | Sf9 Cells | HEK-293T Cells |
| Origin | Insect (Spodoptera frugiperda) | Human (Embryonic Kidney) |
| Typical Use | Recombinant protein production via baculovirus nih.govnih.gov | Transient gene expression, signal transduction assays, virus production ambic.orgmdpi.com |
| Culture Conditions | Grow in suspension or adherent culture at ~27°C | Adherent culture at 37°C with CO₂ |
| Transfection Method | Baculovirus infection | Calcium phosphate (B84403), lipid-based reagents |
| Post-Translational Modifications | N-glycosylation is of the high-mannose type, different from complex mammalian glycosylation plos.org | Capable of complex mammalian post-translational modifications |
| Relevance for trans-2-Octenoic Acid Studies | High-yield production of target proteins (receptors, enzymes) for binding or activity studies | Studying effects on human signaling pathways and receptor function in a human cell context mdpi.com |
To determine if trans-2-octenoic acid directly interacts with a specific receptor, binding assays are essential. These assays quantify the interaction between a ligand (the fatty acid) and its receptor, which can be present in isolated cell membranes or as a purified protein. nih.gov
Typically, these experiments involve a radiolabeled or fluorescently labeled ligand that is known to bind the receptor. The assay measures the ability of the unlabeled test compound (trans-2-octenoic acid) to compete with and displace the labeled ligand. nih.govresearchgate.net The amount of bound labeled ligand is quantified, often through techniques like filtration binding (separating bound from free ligand on a filter) or Scintillation Proximity Assay (SPA). nih.gov From the resulting competition curve, the inhibitory concentration (IC₅₀) can be determined, which reflects the affinity of trans-2-octenoic acid for the receptor. nih.govnih.gov These studies are critical for identifying direct molecular targets and understanding the specificity of the compound's biological effects. researchgate.netnih.gov
Integrative In Vivo Experimental Systems
While in vitro studies provide mechanistic insights, in vivo models are necessary to understand the physiological effects of trans-2-octenoic acid in a whole organism. These studies integrate the complexities of absorption, distribution, metabolism, and excretion (ADME).
Model Organisms for Biological Efficacy Assessment (e.g., Galleria mellonella, chicken)
Galleria mellonella
The greater wax moth, Galleria mellonella, has been employed as a valuable in vivo model organism for assessing the biological efficacy and toxicological effects of trans-2-octenoic acid. nih.govresearchgate.netresearchgate.net This insect model is increasingly utilized in toxicological studies due to its cost-effectiveness, ease of handling, and an innate immune system that shares functional similarities with that of vertebrates. publichealthtoxicology.comnih.govnih.gov
Research has demonstrated that trans-2-octenoic acid exhibits significant insecticidal properties against G. mellonella larvae. nih.govresearchgate.netresearchgate.net Studies investigating the toxic effects of this compound have determined its median lethal dose (LD50) and explored its impact on the insect's immune and physiological systems. nih.govnih.gov
Topical application of trans-2-octenoic acid has been shown to induce mortality in G. mellonella larvae. The LD50 value has been calculated to be 9.66 µg/mg of insect body mass. nih.govresearchgate.netresearchgate.net This treatment leads to significant alterations in the insect's defense mechanisms, primarily by affecting the immunocompetent cells, known as hemocytes, and the composition of free fatty acids in the cuticle. nih.govresearchgate.net
In vivo and in vitro experiments have revealed that trans-2-octenoic acid is cytotoxic to G. mellonella hemocytes. nih.govresearchgate.net This cytotoxicity is a key factor in the compound's insecticidal activity. Furthermore, the application of trans-2-octenoic acid leads to substantial changes in the cuticular free fatty acid profile of the larvae. Notably, there are significant increases in the concentrations of specific fatty acids, and trans-2-octenoic acid itself accumulates on the cuticular surface. nih.govresearchgate.net In adult moths, the concentration of trans-2-octenoic acid on the cuticle is lower than in larvae, suggesting more effective penetration through the adult cuticle. nih.govresearchgate.net
The immunotoxic effects of trans-2-octenoic acid on G. mellonella larvae involve both cellular and humoral immune responses. nih.gov The compound has been observed to induce apoptosis in immunocompetent cells and increase levels of reactive oxygen and nitrogen species, indicating oxidative stress. nih.gov These findings highlight the potential of trans-2-octenoic acid as an insecticide and underscore the utility of G. mellonella as a sensitive model for evaluating the biological activity of fatty acids. researchgate.net
**Interactive Data Table: Effects of trans-2-Octenoic Acid on *Galleria mellonella***
| Parameter | Finding | Reference |
|---|---|---|
| LD50 Value | 9.66 µg/mg of insect body mass (topical application) | nih.govresearchgate.netresearchgate.net |
| Primary Toxic Effects | Cytotoxicity to hemocytes, alteration of cuticular free fatty acid profile | nih.govresearchgate.net |
| Immune System Impact | Affects cellular and humoral elements, induces apoptosis in immunocompetent cells | nih.gov |
| Physiological Impact | Accumulation on the cuticle, significant increase in certain cuticular free fatty acids | nih.govresearchgate.net |
Chicken
Based on the conducted research, there is no available scientific literature detailing the use of chickens as a model organism for the biological efficacy assessment of trans-2-octenoic acid.
Application in Animal Models for Metabolic Studies
There is a lack of available scientific literature on the specific application of trans-2-octenoic acid in animal models for metabolic studies. Research into the metabolic fate and effects of this particular compound in vertebrate models appears to be limited.
Concluding Perspectives and Future Research Trajectories
Bridging Knowledge Gaps in Molecular Mechanisms
A thorough understanding of the molecular mechanisms underlying the biological effects of trans-2-octenoic acid is fundamental for its development as a therapeutic or biotechnological agent. While it is known to be an animal metabolite, detailed insights into its interactions with cellular components are still emerging. hmdb.canih.gov Future research should prioritize the elucidation of its specific signaling pathways and molecular targets.
Studies on similar fatty acids offer clues to potential mechanisms. For instance, the related compound trans-2-decenoic acid has been identified as a signaling molecule that inhibits the yeast-to-hyphal transition in Candida albicans, a critical virulence trait. nih.gov This suggests that trans-2-octenoic acid may also function as a signaling molecule, modulating cellular processes in various organisms. Investigations into its potential role in quorum sensing and inter-kingdom signaling are warranted.
Furthermore, research indicates that trans-2-octenoic acid may possess anti-inflammatory and antimicrobial properties and could influence lipid metabolism. smolecule.com The anti-inflammatory effects of a similar compound, 7-octenoic acid, have been linked to the modulation of pathways involving NF-κB and cyclooxygenase-2 (COX-2). mdpi.com Future studies should explore whether trans-2-octenoic acid engages with similar inflammatory pathways. A comprehensive analysis of its interactions with key enzymes and receptors involved in inflammation and lipid metabolism will be critical.
Key Research Questions for Molecular Mechanisms:
| Research Question | Potential Methodologies |
|---|---|
| What are the primary protein targets of trans-2-octenoic acid? | Affinity chromatography-mass spectrometry, molecular docking |
| Does trans-2-octenoic acid modulate specific signaling pathways? | Kinase assays, reporter gene assays, phosphoproteomics |
Advancing Translational Research and Clinical Relevance
Translating the basic scientific knowledge of trans-2-octenoic acid into clinical applications is a significant long-term goal. Currently, there is a notable gap in preclinical and clinical data for this compound. The Human Metabolome Database indicates its presence in human plasma and urine, but its association with specific disease states remains largely unexplored. hmdb.ca
Given its purported antimicrobial and anti-inflammatory activities, future translational research could focus on its therapeutic potential in infectious and inflammatory diseases. smolecule.com For example, its efficacy could be evaluated in animal models of bacterial infections or inflammatory conditions like inflammatory bowel disease or arthritis.
The beneficial effects of other medium-chain fatty acids on various brain diseases have been documented. nih.govfrontiersin.orgnih.gov This opens up an intriguing avenue for investigating the neurological effects of trans-2-octenoic acid. Studies on its ability to cross the blood-brain barrier and its potential impact on neuronal function and neuroinflammation could reveal novel therapeutic applications.
Sustainable Production and Biotechnological Innovation
The development of sustainable and cost-effective production methods is essential for the widespread application of trans-2-octenoic acid. While chemical synthesis methods exist, such as the Dobner reaction from hexaldehyde or the hydrogenation of 2-octynoic acid, biotechnological routes offer a more environmentally friendly alternative. chemicalbook.com
Metabolic engineering of microorganisms presents a promising strategy for the bio-based production of trans-2-octenoic acid. Extensive research on the production of other fatty acids in hosts like Escherichia coli and the oleaginous yeast Yarrowia lipolytica provides a solid foundation. nih.govtandfonline.comnih.gov Key metabolic engineering strategies that could be adapted for trans-2-octenoic acid production include:
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acid synthesis.
Driving Carbon Flux: Upregulation of the fatty acid synthesis pathway and heterologous expression of specific thioesterases that favor the production of eight-carbon chain fatty acids.
Blocking Competing Pathways: Deletion of genes involved in β-oxidation, the pathway responsible for fatty acid degradation, to prevent the loss of the final product. researchgate.net
The table below summarizes key genes and strategies that could be targeted in microbial hosts for the production of trans-2-octenoic acid.
Potential Metabolic Engineering Targets for trans-2-Octenoic Acid Production:
| Target Pathway | Gene/Enzyme Examples | Organism(s) | Desired Outcome |
|---|---|---|---|
| Acetyl-CoA Synthesis | Acetyl-CoA carboxylase (ACC) | E. coli, Y. lipolytica | Increased precursor supply |
| Fatty Acid Synthesis | Fatty acid synthase (FAS) | E. coli, Y. lipolytica | Enhanced fatty acid production |
| Chain Length Termination | Thioesterase (e.g., CpFatB1) | E. coli | Specific production of C8 fatty acids |
Interdisciplinary Approaches and Systems Biology Integration
A holistic understanding of the role of trans-2-octenoic acid in biological systems requires the integration of multiple disciplines and the application of systems biology approaches. Combining 'omics' technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this fatty acid.
For instance, a combined transcriptomic and metabolomic analysis of cells treated with trans-2-octenoic acid could reveal correlations between gene expression changes and metabolic pathway alterations, as has been demonstrated for the related compound trans-10-hydroxy-2-decenoic acid. nih.gov This approach can help to identify novel biological pathways affected by the compound and generate new hypotheses about its mechanism of action.
The integration of these high-throughput technologies with traditional biochemical and molecular biology techniques will be crucial for building a comprehensive picture of the biological significance of trans-2-octenoic acid.
Q & A
Q. How should researchers address limitations in extrapolating trans-2-Octenoic acid’s in vitro effects to in vivo systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
